2-(4-bromo-2,6-difluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-bromo-2,6-difluorophenyl)-2-methylpropanoic acid: is an organic compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-2,6-difluoroaniline.
Step 1 - Formation of the Intermediate: The aniline is first converted to 4-bromo-2,6-difluorobenzene by diazotization followed by a Sandmeyer reaction.
Step 2 - Friedel-Crafts Alkylation: The intermediate 4-bromo-2,6-difluorobenzene undergoes Friedel-Crafts alkylation with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(4-bromo-2,6-difluorophenyl)-2-methylpropanoyl chloride.
Step 3 - Hydrolysis: The acyl chloride is then hydrolyzed to yield 2-(4-bromo-2,6-difluorophenyl)-2-methylpropanoic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can target the bromine or fluorine atoms.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products
Substitution: Formation of 2-(4-substituted-2,6-difluorophenyl)-2-methylpropanoic acids.
Oxidation: Formation of 2-(4-bromo-2,6-difluorophenyl)-2-methylpropanone or 2-(4-bromo-2,6-difluorophenyl)-2-methylpropanoic acid derivatives.
Reduction: Formation of 2-(4-bromo-2,6-difluorophenyl)-2-methylpropanol or dehalogenated products.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Biology
Biochemical Probes: Utilized in the design of biochemical probes for studying enzyme functions and interactions.
Drug Development: Investigated for potential use in the development of new pharmaceuticals due to its unique structural features.
Medicine
Anti-inflammatory Agents: Explored for its potential as an anti-inflammatory agent.
Cancer Research: Studied for its ability to inhibit certain cancer cell lines.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Investigated for potential use in agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-bromo-2,6-difluorophenyl)-2-methylpropanoic acid exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity for molecular targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2,6-difluorophenyl)-2-methylpropanoic acid
- 2-(4-bromo-2,6-dichlorophenyl)-2-methylpropanoic acid
- 2-(4-bromo-2,6-difluorophenyl)-2-ethylpropanoic acid
Uniqueness
2-(4-bromo-2,6-difluorophenyl)-2-methylpropanoic acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
1314671-45-8 |
---|---|
Molecular Formula |
C10H9BrF2O2 |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
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